
P053
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound P053 is a competitive inhibitor of serine/threonine protein phosphatase-5 (PP5). It has shown significant potential in inducing apoptosis in renal cancer cells by disrupting the extrinsic apoptotic pathway . Additionally, this compound is a selective inhibitor of ceramide synthase 1 (CerS1), which plays a role in fat metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P053 involves the preparation of a crystalline solid with a molecular formula of C18H21Cl2NO2. The compound is synthesized through a series of reactions that include the use of specific reagents and conditions to achieve high purity and selectivity .
Industrial Production Methods: Industrial production of this compound requires stringent conditions to maintain its purity and efficacy. The compound is typically produced in controlled environments to ensure consistency and quality. The production process involves multiple steps, including purification and crystallization, to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: P053 undergoes various chemical reactions, including competitive inhibition and binding to catalytic domains. It interacts with components of the extrinsic apoptotic pathway, such as FADD, RIPK1, and caspase 8 .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to ensure effective inhibition of PP5 and CerS1. These conditions include the use of solvents like DMSO and specific temperature controls to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include the inhibition of PP5 activity and the reduction of ceramide levels in cells. These reactions lead to apoptosis in renal cancer cells and alterations in fat metabolism .
Scientific Research Applications
P053 has a wide range of scientific research applications, including its use in cancer therapy, fat metabolism studies, and apoptosis research. In cancer therapy, this compound has shown promise in inducing apoptosis in renal cancer cells by targeting PP5 . In fat metabolism studies, this compound is used to investigate the role of ceramide synthase 1 in regulating fatty acid oxidation and adiposity . Additionally, this compound is utilized in apoptosis research to understand the mechanisms of extrinsic apoptotic pathways and their regulation .
Mechanism of Action
P053 exerts its effects by competitively inhibiting PP5 and binding to its catalytic domain. This inhibition disrupts the extrinsic apoptotic pathway by dephosphorylating and inactivating the death effector protein FADD, preserving complex II integrity . Additionally, this compound inhibits ceramide synthase 1, reducing ceramide levels and altering fat metabolism .
Comparison with Similar Compounds
P053 is unique in its dual role as an inhibitor of both PP5 and ceramide synthase 1. Similar compounds include other ceramide synthase inhibitors and protein phosphatase inhibitors. this compound’s specificity and efficacy in targeting both PP5 and CerS1 set it apart from other compounds .
List of Similar Compounds:- Ceramide synthase inhibitors
- Protein phosphatase inhibitors
- Competitive inhibitors of serine/threonine protein phosphatases
This compound’s unique combination of targeting both PP5 and CerS1 makes it a valuable compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-18(21,12-22)9-8-13-2-5-15(6-3-13)23-11-14-4-7-16(19)17(20)10-14/h2-7,10,22H,8-9,11-12,21H2,1H3/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHXJCIFGMUPY-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

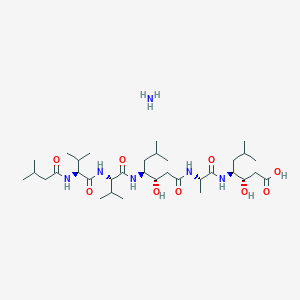
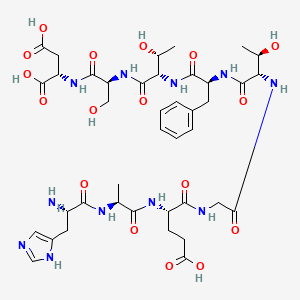
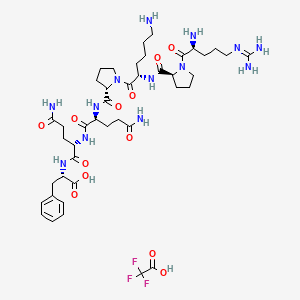
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride](/img/structure/B8075422.png)
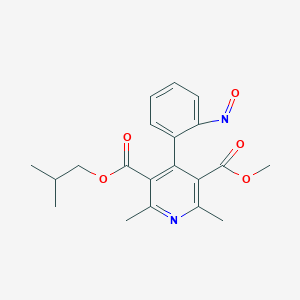
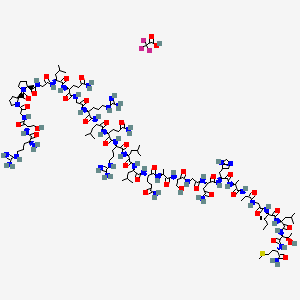
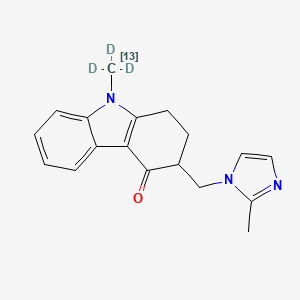
![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)
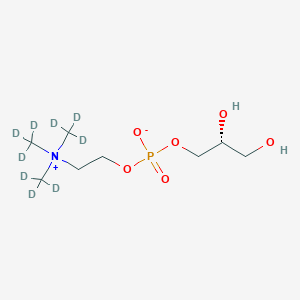
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate](/img/structure/B8075451.png)
![(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone](/img/structure/B8075466.png)
![sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B8075474.png)

